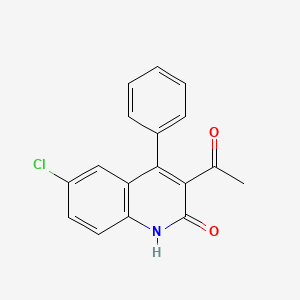

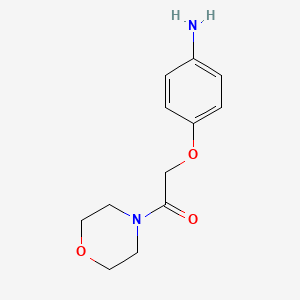

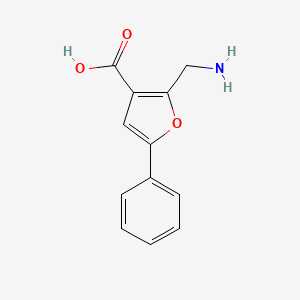

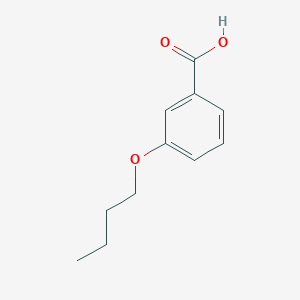

![molecular formula C11H12N2OS2 B1269035 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 51486-16-9](/img/structure/B1269035.png)

3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as thiols or mercaptans . Thiols are analogous to alcohols, and they are named in a similar fashion as alcohols except the suffix -thiol is used in place of -ol . The -SH group in thiols is called a mercapto group .

Synthesis Analysis

The synthesis of this compound has been studied in the literature. For instance, it was obtained by the acetic acid acidification of an aqueous solution . Another study discussed the design and synthesis of 2-Methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones as analgesic, anti-inflammatory, and antibacterial agents .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .Chemical Reactions Analysis

The bromination and iodination of substituted 3-allyl-2-mercapto-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines have been studied .Physical And Chemical Properties Analysis

Thiols, in general, are incapable of hydrogen bonding, have lower boiling points, and are less soluble in water and other polar solvents than alcohols of similar molecular weight . The most recognizable property of thiols is their odors, which are often strong and repulsive .Scientific Research Applications

Antimicrobial Treatment for Polymers

This compound is used to treat polymers to achieve an antimicrobial effect, which is crucial in preventing the growth of harmful microorganisms on various materials .

Disinfectants and Algaecides

It falls under product-type 2, which includes disinfectants and algaecides not intended for direct application to humans or animals .

Film Preservatives

The compound is also categorized under product-type 7, serving as a film preservative to protect surfaces from microbial degradation .

Preservatives for Fibre, Leather, Rubber, and Polymerised Materials

As a product-type 9 substance, it acts as a preservative for materials like fibre, leather, rubber, and polymerized items .

Analgesic and Anti-inflammatory Activities

Related compounds have been investigated for their potential analgesic and anti-inflammatory activities, suggesting possible applications in pain relief and reducing inflammation .

Antibacterial Activities

The title compounds from similar research were explored for antibacterial activities, indicating its use in combating bacterial infections .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic properties, given the analgesic, anti-inflammatory, and antibacterial activities observed in similar compounds . Additionally, further studies could investigate its physical and chemical properties, and potential applications in various fields.

properties

IUPAC Name |

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4H,1,5H2,2-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDZXXIBHNLIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352277 |

Source

|

| Record name | 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51486-16-9 |

Source

|

| Record name | 2,3-Dihydro-5,6-dimethyl-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51486-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.